![molecular formula C14H14O3 B2602627 Methyl (7-methoxy-1-naphthyl)acetate CAS No. 185336-03-2](/img/structure/B2602627.png)
Methyl (7-methoxy-1-naphthyl)acetate
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Overview
Description
“Methyl (7-methoxy-1-naphthyl)acetate” is a chemical compound with the linear formula C14 H14 O3 . It has a molecular weight of 230.26 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” involves a two-step reaction process . The first step involves the dehydration of acetonitrile synthesis and the second step involves dehydrogenated aromatization . The overall yield of this synthesis method is over 94 percent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids . It can also react with alcohols to form esters . Furthermore, it can be converted to amides via an aminolysis reaction .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.26 .Scientific Research Applications
Molecular Structure Analysis
Methyl (7-methoxy-1-naphthyl)acetate's molecular structure has been extensively studied. Research by Prince, Fronczek, and Gandour (1994) demonstrates the slightly non-planar nature of the naphthalene ring system in this compound, highlighting its structural properties. The study details the torsion angles and deviations within the compound's structure (Prince, Fronczek, & Gandour, 1994).
Photolysis and Carbene Formation
Zhu, Bally, Stracener, and McMahon (1999) explored the photolysis of methyl α-diazo-(2-naphthyl)acetate, a related compound, yielding insights into the formation and characteristics of 2-naphthyl(carbomethoxy)carbene. This study provides understanding of the reactive intermediates formed under specific conditions (Zhu, Bally, Stracener, & McMahon, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (7-methoxy-1-naphthyl)acetate is a potent inhibitor of auxin action in plants . It primarily targets AUX1, PIN, and ABCB proteins, which mediate auxin transport . These proteins play a crucial role in the growth and development of plants by regulating the transport of auxin, a key plant hormone .
Mode of Action
This compound interacts with its targets, AUX1, PIN, and ABCB proteins, by inhibiting their function . This inhibition disrupts the normal transport of auxin in plants, leading to changes in plant growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the auxin transport pathway . By inhibiting the function of AUX1, PIN, and ABCB proteins, this compound disrupts this pathway, leading to downstream effects on plant growth and development .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its impact on plant growth and development . By inhibiting auxin transport, it disrupts normal plant growth patterns, leading to observable changes in the plant’s physical structure .
properties
IUPAC Name |
methyl 2-(7-methoxynaphthalen-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUJOWZEKGVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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